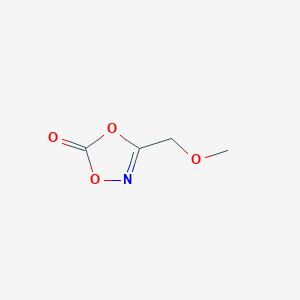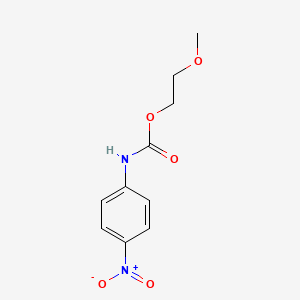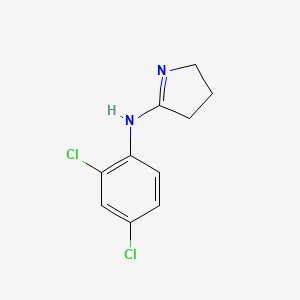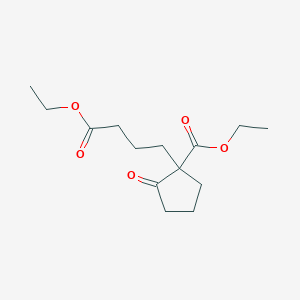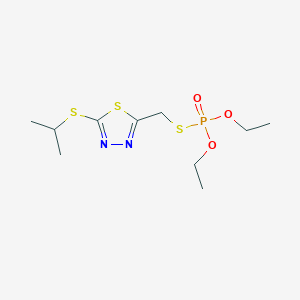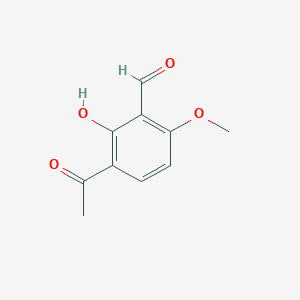
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of benzaldehyde and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups. This compound is found in the leaves of certain plants, such as Encelia farinosa
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde typically involves the acetylation of 2-hydroxy-6-methoxybenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxy-6-methoxybenzaldehyde is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of 3-acetyl-2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 3-acetyl-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through redox cycling, where the compound undergoes continuous oxidation and reduction, generating reactive oxygen species (ROS) that damage cellular components . The molecular targets include enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase.
Comparación Con Compuestos Similares
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with similar functional groups but different substitution pattern.
Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the acetyl group.
3-Acetyl-6-methoxybenzaldehyde: Similar structure but lacks the hydroxy group.
Uniqueness: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
39503-41-8 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
3-acetyl-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6(12)7-3-4-9(14-2)8(5-11)10(7)13/h3-5,13H,1-2H3 |
Clave InChI |
UCFCNBVUZPUTRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)OC)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


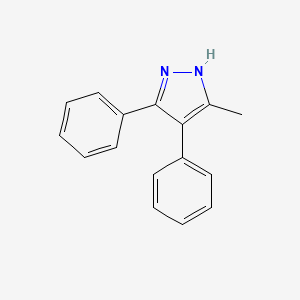
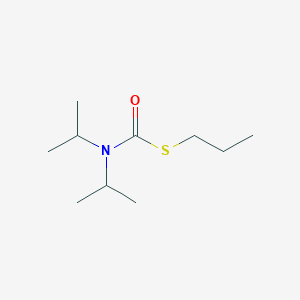
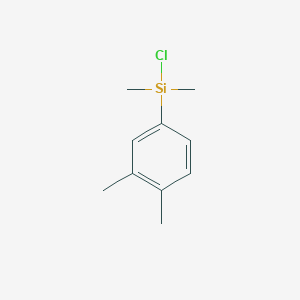
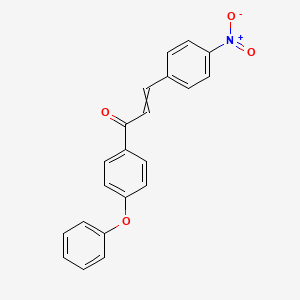
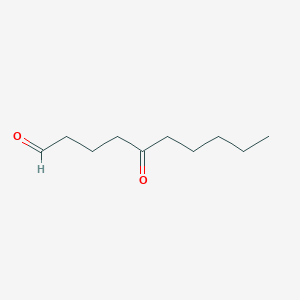
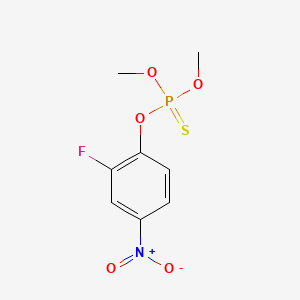
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
